

An In-depth Technical Guide to 2-Butyloctanoic Acid (CAS: 27610-92-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Butyloctanoic acid*

Cat. No.: B1328923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyloctanoic acid (CAS number 27610-92-0), a branched-chain fatty acid, is a compound of increasing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, and analytical methodologies. Particular emphasis is placed on its emerging role in the context of drug development, specifically its potential as an anticonvulsant. This document consolidates key quantitative data, details experimental protocols, and presents visual workflows and signaling pathways to support advanced research and development activities.

Chemical and Physical Properties

2-Butyloctanoic acid is a colorless liquid at room temperature.^[1] It is a 2-butyl-substituted carboxylic acid, and its branched structure imparts unique properties compared to its linear isomers.^[1] It is soluble in organic solvents and has limited solubility in water.

Table 1: Physical and Chemical Properties of **2-Butyloctanoic Acid**

Property	Value	Reference(s)
CAS Number	27610-92-0	
Molecular Formula	C ₁₂ H ₂₄ O ₂	
Molecular Weight	200.32 g/mol	
Boiling Point	230 °C (lit.)	
Density	0.887 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.438 (lit.)	
Flash Point	113 °C (closed cup)	[2]
Water Solubility	2.2 mg/L at 20 °C	[3]
LogP	4.33 at 25 °C	[1]
pKa	4.82 ± 0.40 (Predicted)	[3]

Synthesis and Purification

The synthesis of **2-butyloctanoic acid** can be achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol.[\[4\]](#) In this case, hexanol would be the starting material to produce 2-butyloctanol, which is then oxidized to **2-butyloctanoic acid**.

Experimental Protocol: Guerbet Reaction for **2-Butyloctanoic Acid** Synthesis (Generalized)

This protocol is a generalized representation of the Guerbet reaction for the synthesis of **2-butyloctanoic acid**.

- Reaction Setup: A high-pressure reactor is charged with hexanol, an alkaline catalyst (e.g., sodium hydroxide or potassium hydroxide), and a dehydrogenation catalyst (e.g., Raney Nickel).[\[4\]](#)
- Reaction Conditions: The reactor is sealed and heated to a temperature range of 180-360 °C.[\[4\]](#) The reaction is allowed to proceed for several hours with vigorous stirring. Water is formed as a byproduct and should be removed.

- Formation of 2-Butyloctanol: The hexanol is first oxidized to hexanal. Two molecules of hexanal then undergo an aldol condensation, followed by dehydration, to form 2-butyl-2-octenal. This intermediate is then hydrogenated to yield 2-butyloctanol.[5]
- Oxidation to **2-Butyloctanoic Acid**: The resulting Guerbet alcohol, 2-butyloctanol, is then oxidized to **2-butyloctanoic acid**. This can be achieved by reacting the alcohol with an oxidizing agent, such as oxygen or an oxygen-containing gas mixture, in the presence of a suitable catalyst.[6]
- Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The product is then purified.

Purification Protocol (Generalized)

Purification of the crude **2-butyloctanoic acid** can be achieved through the following steps:

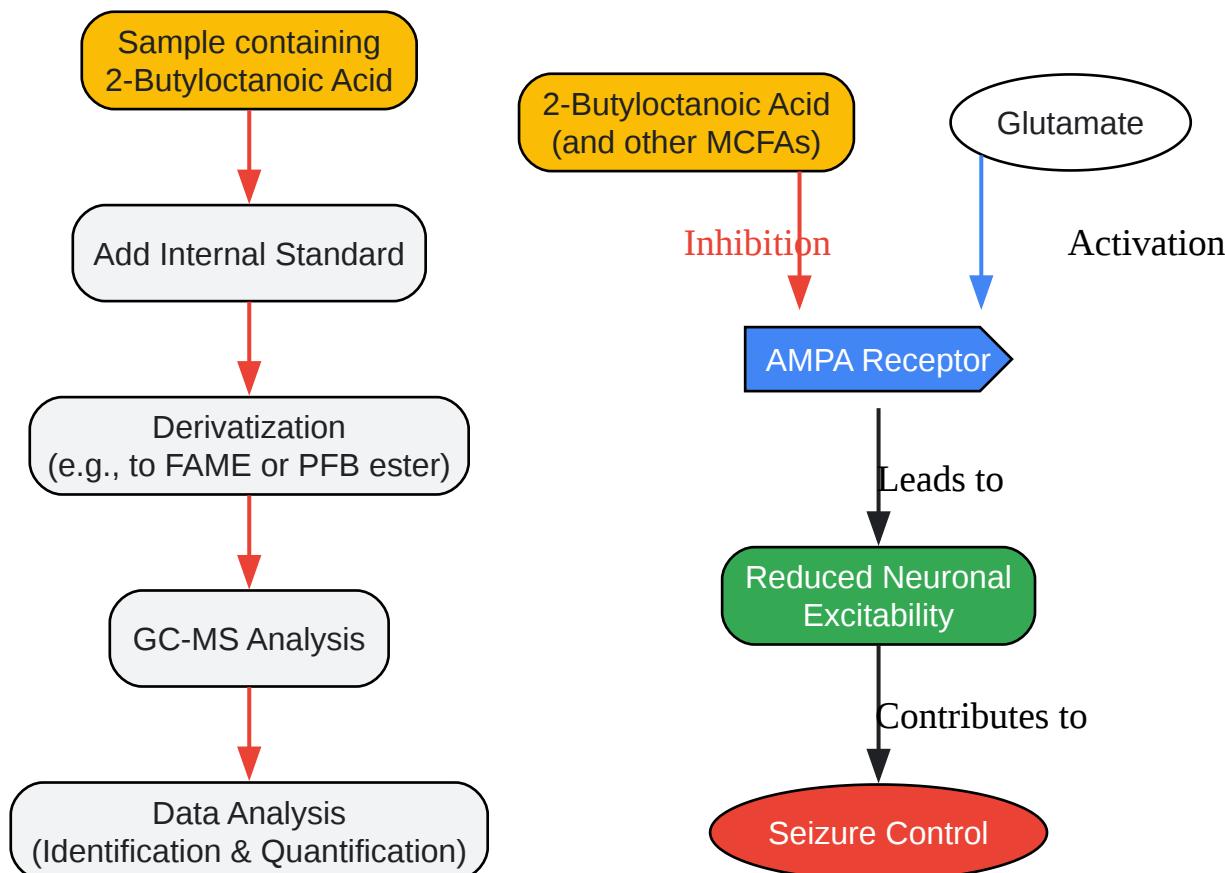
- Neutralization and Extraction: The reaction mixture is neutralized with an acid. The organic layer is then extracted with a suitable solvent.
- Distillation: The solvent is removed under reduced pressure, and the crude **2-butyloctanoic acid** is purified by fractional distillation under vacuum.[7]
- Chromatographic Methods: For higher purity, chromatographic techniques such as column chromatography on silica gel can be employed.[3] Urea fractionation can also be used to separate branched-chain fatty acids from linear ones.[3]

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **2-butyloctanoic acid**.

Analytical Methods

The identification and quantification of **2-butyloctanoic acid** are typically performed using chromatographic and spectroscopic techniques.


Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. Due to the low volatility of carboxylic acids, derivatization is often required.

3.1.1. Experimental Protocol: GC-MS Analysis of **2-Butyloctanoic Acid**

- Sample Preparation and Derivatization:
 - A known amount of the sample containing **2-butyloctanoic acid** is dissolved in a suitable solvent.
 - An internal standard (e.g., a deuterated fatty acid) is added for quantification.[\[8\]](#)
 - The fatty acid is converted to a more volatile ester, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[\[8\]](#)[\[9\]](#)
 - For FAMEs: The sample is treated with a methylating agent such as boron trifluoride in methanol or methanolic HCl.[\[2\]](#)
 - For PFB esters: The sample is reacted with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine.[\[8\]](#)
- GC-MS Conditions (Typical):
 - Column: A capillary column suitable for fatty acid analysis (e.g., Elite-5MS).[\[2\]](#)
 - Carrier Gas: Helium.[\[2\]](#)
 - Injection Mode: Splitless.[\[10\]](#)
 - Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a final temperature.[\[2\]](#)[\[10\]](#)

- MS Detector: Operated in electron ionization (EI) mode, often with single ion monitoring (SIM) for enhanced sensitivity.[10]
- Data Analysis: The resulting chromatogram and mass spectrum are used to identify and quantify **2-butyloctanoic acid** based on its retention time and fragmentation pattern compared to a standard.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Seizure control by ketogenic diet-associated medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 3. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 5. aocs.org [aocs.org]
- 6. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Butyloctanoic Acid (CAS: 27610-92-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1328923#2-butyloctanoic-acid-cas-number-27610-92-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com